Caffeic Acid Phenethyl Ester

Description

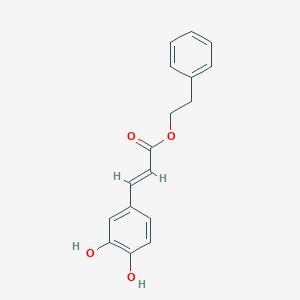

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caffeic Acid Phenethyl Ester (CAPE): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE) is a biologically active compound found predominantly in bee propolis and certain plant species. Renowned for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities, CAPE has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of CAPE, detailed methodologies for its isolation and purification, and an exploration of its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of CAPE's mechanism of action.

Natural Sources of this compound (CAPE)

The primary and most well-documented natural source of CAPE is propolis , a resinous substance produced by honeybees from the buds of various trees and plants.[1][2][3] The concentration of CAPE in propolis can vary significantly depending on the geographical origin, the local flora, and the bee species.[2][4]

Populus species, commonly known as poplars, are considered a significant botanical source of the resins used by bees to produce propolis rich in CAPE. While direct extraction from Populus buds is possible, propolis remains the most concentrated natural source.

Quantitative Analysis of CAPE in Natural Sources

The following table summarizes the reported concentrations of CAPE in propolis from various geographical locations, providing a comparative overview for researchers seeking potent natural sources of this compound.

| Natural Source | Geographical Origin | CAPE Concentration (mg/g of raw propolis or extract) | Reference |

| Propolis | Turkey | 0 - 11 mg/g | [2] |

| Propolis | Turkey | 1.118 mg/g (in extract) | [5] |

| Propolis | Poland | 0.035 - 1.014 mg/g (in extract) | [4] |

| Propolis | Italy | 1.0% - 2.0% w/w (in 22 out of 27 samples) | [6] |

| Propolis | Bulgaria | Variable, found in significant amounts in most samples | [7] |

| Propolis | Greece | High CAPE content reported | [7] |

Isolation and Purification of CAPE

The isolation of CAPE from its natural sources, primarily propolis, involves a multi-step process of extraction followed by purification. The choice of methodology can significantly impact the yield and purity of the final product.

Experimental Protocol: Solvent Extraction of CAPE from Propolis

This protocol describes a standard laboratory-scale method for the extraction of CAPE from raw propolis using ethanol.

Materials and Reagents:

-

Raw propolis, finely ground

-

Ethanol (70-96%)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Maceration: Weigh a known amount of ground raw propolis (e.g., 100 g) and place it in a suitable flask. Add a 10-fold volume of 70% ethanol (1000 mL).

-

Extraction: Stir the mixture at room temperature for 24-48 hours.[8][9] Alternatively, for a faster extraction, the mixture can be subjected to ultrasonication for 30-60 minutes.

-

Filtration: Filter the mixture through filter paper to separate the ethanolic extract from the insoluble wax and other residues.

-

Second Extraction (Optional but Recommended): To maximize the yield, the residue can be re-extracted with a smaller volume of 70% ethanol (e.g., 500 mL) following the same procedure.

-

Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation of CAPE.[8] The resulting product is a concentrated propolis extract rich in CAPE.

Experimental Protocol: Purification of CAPE by Column Chromatography

This protocol outlines the purification of CAPE from the concentrated propolis extract using silica gel column chromatography.

Materials and Reagents:

-

Concentrated propolis extract

-

Silica gel (for column chromatography, 60-120 mesh)

-

Solvent system (e.g., n-hexane and ethyl acetate)

-

Glass column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates

-

UV lamp

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into the glass column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the concentrated propolis extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin the elution process with a low polarity solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Fraction Collection: Collect the eluting solvent in small fractions using a fraction collector or test tubes.

-

Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. CAPE should appear as a distinct spot.

-

Pooling and Concentration: Pool the fractions containing pure CAPE (as determined by TLC) and concentrate them using a rotary evaporator to obtain purified CAPE.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the quantitative analysis of CAPE in extracts and purified samples.[10][11][12]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid)

-

Detection: UV detector at approximately 325 nm

Modulation of Signaling Pathways

CAPE exerts its biological effects by modulating several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. CAPE is a potent inhibitor of this pathway.[1][3][13] It has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1][3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

- 1. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Antioxidant Activity of Propolis Samples from Different Geographical Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and HPLC analysis of this compound (CAPE) from propolis and honey samples collected from different regions of Turkiye | AVESİS [avesis.akdeniz.edu.tr]

- 13. selleckchem.com [selleckchem.com]

Chemical synthesis and purification of Caffeic Acid Phenethyl Ester

An In-depth Technical Guide to the Chemical Synthesis and Purification of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAPE) is a polyphenolic compound predominantly found in honeybee propolis.[1][2][3] It is formed through the esterification of caffeic acid and phenethyl alcohol.[2][4] CAPE has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties.[1][3] These therapeutic potentials have made CAPE a subject of extensive research for new drug development.

This technical guide provides a comprehensive overview of the primary chemical synthesis and purification methods for CAPE. It includes detailed experimental protocols, comparative data on synthetic yields, and visual representations of synthetic workflows and relevant biological signaling pathways.

Chemical Synthesis of this compound

The synthesis of CAPE can be broadly categorized into chemical and biosynthetic routes.[1] Chemical synthesis is often preferred for large-scale production due to the low and variable concentrations of CAPE in natural sources like propolis.[5][6] Several chemical methods have been developed, primarily using either caffeic acid or 3,4-dihydroxy benzaldehyde as the starting material.

Synthesis Routes Starting from Caffeic Acid

-

Direct Esterification: This is a straightforward method involving the direct esterification of caffeic acid with phenethyl alcohol.[1] The reaction is typically catalyzed by an acid or, in more recent "green" chemistry approaches, by enzymes.[7] While the reaction conditions are simple, it can be time-consuming and may result in lower yields.[5]

-

Acyl Chloride Method: This method proceeds by first converting caffeic acid to its more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂).[1][5] The caffeoyl chloride is then reacted with phenethyl alcohol to form CAPE. This method generally offers high yields and shorter reaction times, but the use of corrosive acylating agents can be a drawback.[5]

-

Alkylation with β-Phenyl Ethyl Bromide: In this approach, the salt of caffeic acid is reacted with β-phenyl ethyl bromide.[1][8] The reaction is typically carried out in a suitable solvent like hexamethylphosphoramide (HMPA) or dimethyl sulfoxide (DMSO).[1][8]

Synthesis Routes Starting from 3,4-Dihydroxy Benzaldehyde

-

Wittig Reaction: This method involves the reaction of 3,4-dihydroxy benzaldehyde with a phosphonium ylide derived from a phenethyl alcohol ester.[1][9] The reaction is typically carried out in a mixture of solvents like chloroform and 1,4-dioxane with a base such as potassium carbonate.[1][9]

-

Knoevenagel-Doebner Condensation: This route utilizes a malonic acid monoester method. Malonic acid is first esterified, and then a monoester is formed. This monoester is then condensed with 3,4-dihydroxy benzaldehyde to yield CAPE.[1][5][9]

-

Microwave-Assisted One-Pot Synthesis: A more recent and efficient method involves the microwave-assisted reaction of 3,4-dihydroxy benzaldehyde and phenylethyl acetate in a protic organic solvent with an organic base as a catalyst. This method is advantageous due to its simplicity, high yield, and suitability for industrial-scale production.[5]

Enzymatic Synthesis

Lipase-catalyzed synthesis of CAPE offers a greener alternative to traditional chemical methods.[1] Enzymes like Candida antarctica lipase B (Novozym 435) can catalyze the esterification of caffeic acid and phenethyl alcohol.[1][7] While environmentally friendly, this method can have long reaction times and may require the removal of water to drive the reaction to completion.[1]

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reaction Time | Ref. |

| Acyl Chloride Method | Caffeic acid, Phenethyl alcohol | SOCl₂, Pyridine | Nitrobenzene | 50-86% | 1 h | [1] |

| Alkylation | Caffeic acid, β-phenyl ethyl bromide | NaOH | HMPA | 70% | 1 h | [1] |

| Wittig Reaction | 3,4-dihydroxy benzaldehyde, Triphenyl phosphine acid phenethyl alcohol ester chloride | K₂CO₃ | CHCl₃/1,4-dioxane | 71% | - | [1][9] |

| Microwave-Assisted | 3,4-dihydroxy benzaldehyde, Phenylethyl acetate | Sodium methoxide | Ethanol | >85% | 1.5 h | [5] |

| Enzymatic Synthesis | Caffeic acid, Phenethyl alcohol | Novozym 435 | tert-Butyl alcohol | 40% (conversion) | 500 h | [1] |

| DCC Coupling | Caffeic acid, Phenethyl alcohol | N,N'-dicyclohexylcarbodiimide (DCC) | - | 38% | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of CAPE via the Acyl Chloride Method

-

Materials: Caffeic acid, thionyl chloride (SOCl₂), phenethyl alcohol, pyridine, nitrobenzene, dichloromethane (CH₂Cl₂), n-hexane.

-

Procedure:

-

Reflux a mixture of caffeic acid and an excess of SOCl₂ for approximately 1 hour.

-

Remove the unreacted SOCl₂ by vacuum distillation to obtain the solid caffeoyl chloride intermediate.

-

At room temperature, add a mixed solution of phenethyl alcohol, pyridine, and nitrobenzene to the acyl chloride.

-

Allow the reaction to proceed for 1 hour.

-

Purify the resulting product using column chromatography with a CH₂Cl₂/n-hexane mobile phase to obtain pure CAPE.[1]

-

Protocol 2: Microwave-Assisted Synthesis of CAPE

-

Materials: 3,4-Dihydroxy benzaldehyde, phenylethyl acetate, absolute ethanol, sodium methoxide solution (30% in methanol).

-

Procedure:

-

In a reactor vessel, dissolve 0.8 mol of 3,4-dihydroxy benzaldehyde and 1.35 mol of phenylethyl acetate in 330g of absolute ethanol.

-

Add 12g of a 30% sodium methoxide solution in ethanol.

-

Subject the reaction mixture to microwave irradiation (e.g., 550W) with stirring for 1.5 hours.

-

After the reaction, proceed with purification steps such as crystallization to obtain pure CAPE.[5]

-

Protocol 3: Purification of CAPE by Column Chromatography

-

Materials: Crude CAPE product, silica gel, appropriate solvent system (e.g., dichloromethane/n-hexane or ethyl acetate/cyclohexane).

-

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude CAPE product in a minimum amount of the eluting solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure CAPE.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified CAPE.

-

Purification of this compound

The purification of CAPE from both natural extracts and synthetic reaction mixtures is crucial to obtain a high-purity product for research and development.

-

Column Chromatography: This is a widely used technique for the purification of CAPE.[10] Silica gel is a common stationary phase, and various solvent systems, such as dichloromethane/n-hexane or ethyl ether/cyclohexane, can be employed as the mobile phase.[1]

-

Crystallization: Recrystallization is an effective method for purifying CAPE, especially after initial purification by other means.[10] Solvents like hot toluene can be used, where the crude product is dissolved in the hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.[1]

-

Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE): This is a more advanced and selective method for the separation and enrichment of CAPE.[11] MIPs are synthesized using CAPE as a template, creating specific binding sites that allow for high affinity and selectivity in separating CAPE from complex mixtures.[11]

Signaling Pathways Modulated by CAPE

CAPE exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

-

NF-κB Pathway: CAPE is a well-known inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[12][13] NF-κB is a critical regulator of inflammatory responses, and its inhibition by CAPE contributes significantly to the anti-inflammatory properties of the compound.[2][4]

-

Nrf2 Pathway: CAPE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by CAPE is central to the compound's antioxidant and cytoprotective effects.[14][16]

-

Akt Signaling: Studies have shown that CAPE can inhibit the Akt signaling pathway, which is often hyperactivated in various cancers.[13] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of CAPE in cancer cells.

Visualizations

Caption: Acyl Chloride Synthesis Workflow for CAPE.

Caption: CAPE's inhibitory action on the NF-κB pathway.

Caption: CAPE's activation of the Nrf2 antioxidant pathway.

References

- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN102746152A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound (CAPE): Synthesis and X-Ray Crystallographic Analysis [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]

- 11. Separation and purification of the antioxidant compounds, this compound and caffeic acid from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound as a Potential Treatment for Advanced Prostate Cancer Targeting Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]

Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Anti-inflammatory Mechanisms of Action

Executive Summary: Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, recognized for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] Its therapeutic potential in a range of inflammatory conditions has prompted extensive research into its molecular mechanisms. This technical guide provides an in-depth analysis of the core pathways through which CAPE exerts its anti-inflammatory effects, targeting researchers, scientists, and professionals in drug development. The primary mechanisms discussed include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, modulation of the arachidonic acid pathway by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and attenuation of the NLRP3 inflammasome. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to offer a comprehensive resource on the anti-inflammatory action of CAPE.

Core Anti-inflammatory Mechanisms of CAPE

CAPE's anti-inflammatory activity is multifaceted, involving the modulation of several critical signaling pathways that govern the expression of pro-inflammatory mediators.

Potent Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] CAPE is a well-documented and specific inhibitor of NF-κB activation, which is considered a primary basis for its anti-inflammatory and immunomodulatory effects.[1][5]

The mechanism of inhibition can occur at several points in the pathway:

-

Inhibition of p65 Nuclear Translocation: In response to inflammatory stimuli, the NF-κB p65/p50 dimer is typically released from its inhibitor, IκBα, and translocates to the nucleus. CAPE has been shown to prevent this translocation, thereby blocking NF-κB from binding to DNA and initiating the transcription of inflammatory genes.[5][6]

-

Suppression of IκBα and IKK Phosphorylation: In certain cell types, such as human CD4+ T cells, CAPE inhibits the phosphorylation of the IκB kinase (IKK) complex.[7] This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7]

-

Direct Inhibition of NF-κB DNA Binding: Some studies suggest that CAPE can directly inhibit the interaction between NF-κB proteins and their DNA binding sites, representing another layer of suppression.[1]

The precise point of inhibition can be cell-type specific, with reports indicating CAPE inhibits IκB degradation in monocytic cells while suppressing upstream IKK activation in astroglial cells.[8]

Modulation of the Arachidonic Acid Cascade

The inflammatory response heavily involves the production of eicosanoids, such as prostaglandins and leukotrienes, which are derived from arachidonic acid (AA).[9][10][11] CAPE intervenes in this cascade at multiple levels.

-

Inhibition of Arachidonic Acid Release: The synthesis of eicosanoids begins with the release of AA from cell membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2).[9] CAPE has been shown to inhibit this initial release, thereby reducing the available substrate for downstream enzymes.[1][2]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Once released, AA is metabolized by COX enzymes to produce prostaglandins, which are key mediators of pain, fever, and inflammation.[12] CAPE directly and non-selectively inhibits the catalytic activities of both COX-1 and COX-2.[13][14] At higher concentrations, it can also suppress the expression of the inducible COX-2 enzyme.[13]

-

Inhibition of Lipoxygenase (LOX) Enzymes: The LOX pathway converts AA into leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[15] CAPE effectively suppresses the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in leukotriene synthesis.[1][14] This dual inhibition of both COX and LOX pathways provides a broad anti-inflammatory effect.[16]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[17] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Recent studies have identified CAPE as an inhibitor of NLRP3 inflammasome activation.[18]

The proposed mechanisms include:

-

Blocking NLRP3-ASC Interaction: The assembly of the inflammasome requires the interaction between the NLRP3 sensor protein and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). CAPE has been reported to directly bind to ASC, thereby blocking the crucial NLRP3-ASC interaction and preventing the recruitment of pro-caspase-1.[17][19]

-

Promoting NLRP3 Degradation: CAPE may also facilitate the ubiquitination and subsequent degradation of the NLRP3 protein, reducing its availability to form an active inflammasome complex.[18]

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK signaling pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals to regulate the production of inflammatory mediators.[20][21] While the effect of CAPE on NF-κB is more extensively characterized, evidence suggests it also modulates MAPK signaling. For instance, CAPE has been shown to reduce the phosphorylation of p38 MAPK, thereby attenuating neuroinflammation.[22] The inhibition of MAPK pathways can contribute to the overall reduction in the expression of pro-inflammatory genes.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes key quantitative data from various studies, illustrating the potency of CAPE in different experimental models.

| Parameter | Target/Model | Value/Effect | Concentration/Dose | Reference(s) |

| IC₅₀ | Human COX-1 (cell-free assay) | 58 µM | 16.6 µg/ml | [23] |

| IC₅₀ | Human COX-2 (cell-free assay) | 82 µM | 23.4 µg/ml | [23] |

| Inhibition | NF-κB DNA-binding activity | Dose-dependent inhibition | 20, 40, 50 µM | [24] |

| Inhibition | PGE₂ Synthesis | Suppression in TPA/A23187-stimulated oral epithelial cells | 1-2.5 µg/ml | [13] |

| Inhibition | Arachidonic Acid Release | Dose-dependent inhibition in TPA/A23187-stimulated cells | Max effect at 5-7.5 µg/ml | [23] |

| Inhibition | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant decrease in serum levels in a rat intestinal obstruction model | 10 µmol/kg/day (i.p.) | [25] |

| Inhibition | Pro-inflammatory Cytokines (IL-6, TNF-α) | Decreased serum levels in rats undergoing moderate swimming test | 20 mg/kg (oral) | [26] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of CAPE.

Assessment of NF-κB Nuclear Translocation and DNA Binding

Method: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if CAPE inhibits the translocation of active NF-κB to the nucleus and its subsequent binding to DNA.

Protocol Outline:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., human CD4+ T cells, macrophages) to sub-confluence. Pre-treat cells with various concentrations of CAPE for a specified time (e.g., 2 hours).[7]

-

Stimulation: Induce NF-κB activation by treating cells with an inflammatory stimulus (e.g., TNF-α, PMA and ionomycin, or LPS) for a short period (e.g., 30-45 minutes).[7]

-

Nuclear Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions via centrifugation. Isolate proteins from the nuclear fraction.

-

Binding Reaction: Incubate the nuclear extracts with a radiolabeled (e.g., ³²P) or fluorescently-labeled double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in CAPE-treated samples compared to the stimulated control indicates inhibition of NF-κB binding.

References

- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]

- 11. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Up-regulation of prostaglandin biosynthesis by leukotriene C4 in elicited mice peritoneal macrophages activated with lipopolysaccharide/interferon-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE), a natural phenolic compound derived from honeybee propolis, has garnered significant attention in oncological research due to its potent anti-cancer properties. Exhibiting selective cytotoxicity towards cancer cells while sparing normal cells, CAPE modulates a multitude of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the key molecular targets of CAPE in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Molecular Targets and Mechanisms of Action

CAPE exerts its anti-neoplastic effects by targeting several critical signaling pathways and effector molecules that are frequently dysregulated in cancer. The primary molecular targets identified include transcription factors such as NF-κB and STAT3, the pro-survival Akt signaling pathway, and matrix metalloproteinases (MMPs) involved in tumor invasion and metastasis.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. CAPE is a well-documented and potent inhibitor of NF-κB activation.[1][2]

Mechanism of Inhibition:

CAPE's inhibitory action on the NF-κB pathway is multi-faceted. It has been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[2] This sequestration in the cytoplasm prevents NF-κB from binding to the promoter regions of its target genes, thereby downregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin, and cell cycle regulators. The inhibition of NF-κB by CAPE is specific, as it does not appear to affect the DNA binding of other transcription factors such as AP-1, Oct-1, and TFIID.[2] Some studies suggest that CAPE's effect may involve the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα, which targets it for degradation and subsequent NF-κB activation.

Signaling Pathway Diagram:

References

Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Anti-inflammatory Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Caffeic Acid Phenethyl Ester (CAPE) is a polyphenolic compound derived from honeybee propolis that exhibits a wide range of biological activities, including potent anti-inflammatory, antioxidant, immunomodulatory, and anticarcinogenic effects.[1][2] Its significant anti-inflammatory properties are attributed to its ability to modulate multiple critical signaling pathways and enzymatic activities that are central to the inflammatory response. This technical guide provides an in-depth review of the molecular mechanisms underlying CAPE's anti-inflammatory action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved. The primary mechanisms of action include the potent and specific inhibition of the Nuclear Factor-κB (NF-κB) pathway, suppression of the arachidonic acid metabolic cascade via inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and modulation of other key inflammatory signaling pathways such as MAPKs and STATs.

Core Anti-inflammatory Mechanisms of CAPE

CAPE exerts its anti-inflammatory effects through a multi-targeted approach, interfering with key nodes in the inflammatory signaling cascade.

Potent Inhibition of the NF-κB Signaling Pathway

The inhibition of the NF-κB transcription factor is the most well-documented molecular basis for CAPE's anti-inflammatory and immunomodulatory activities.[1][3] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[4] CAPE interferes with this pathway at several levels:

-

Inhibition of IκB Kinase (IKK) Complex: In some cell types, CAPE has been shown to suppress the activation of the upstream IKK complex, which is responsible for phosphorylating the inhibitory IκBα protein.[5]

-

Prevention of IκBα Degradation: By inhibiting IKK, CAPE prevents the phosphorylation and subsequent degradation of IκBα.[5][6] This keeps NF-κB sequestered in the cytoplasm in its inactive state.

-

Inhibition of p65 Nuclear Translocation: CAPE effectively prevents the translocation of the active p65 subunit of NF-κB from the cytoplasm into the nucleus.[3][7]

-

Blockade of NF-κB DNA Binding: Even in scenarios where some p65 reaches the nucleus, CAPE has been shown to directly inhibit the binding of the NF-κB protein to its specific DNA consensus sequences in the promoters of target genes.[3][8]

This comprehensive inhibition of NF-κB activation leads to the downregulation of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[1][4][6]

Figure 1: CAPE's multi-level inhibition of the canonical NF-κB signaling pathway.

Modulation of Arachidonic Acid Metabolism

Arachidonic acid (AA) is a key precursor for potent inflammatory mediators known as eicosanoids, including prostaglandins and leukotrienes.[9][10] The synthesis of these molecules is dependent on the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] CAPE has been shown to suppress this pathway through several mechanisms:

-

Inhibition of Arachidonic Acid Release: CAPE can inhibit the release of AA from cell membrane phospholipids, which is a rate-limiting step for eicosanoid synthesis.[1][13]

-

Direct Inhibition of COX Enzymes: CAPE non-selectively inhibits the enzymatic activity of both the constitutive isoform COX-1 and the inducible isoform COX-2, thereby blocking the conversion of AA to prostaglandins.[13][14]

-

Suppression of COX-2 Expression: At higher concentrations, CAPE suppresses the TPA-mediated induction of COX-2 mRNA and protein, an effect linked to its inhibition of transcription factors like NF-κB.[13]

-

Inhibition of 5-Lipoxygenase (5-LOX): CAPE inhibits the 5-LOX enzyme, which is responsible for converting AA into leukotrienes, another class of potent pro-inflammatory mediators.[14][15]

Figure 2: CAPE's inhibitory effects on the Arachidonic Acid (AA) metabolic cascade.

Interaction with Other Pro-inflammatory Signaling Pathways

Beyond NF-κB and AA metabolism, CAPE modulates other signaling cascades integral to the inflammatory response.

-

Mitogen-Activated Protein Kinases (MAPKs): MAPKs, including p38, JNK, and ERK, are key regulators of cytokine production and inflammatory gene expression.[16][17] The effect of CAPE on MAPKs appears to be cell-type and stimulus-dependent. Some studies report that CAPE does not inhibit p38 MAPK phosphorylation in T-cells[5], while others show it reduces p38 phosphorylation in murine models, attenuating neuroinflammation.[18] In neutrophils, CAPE has been shown to attenuate the activity of the ERK1/2 and JNK pathways.[19]

-

Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is crucial for signaling downstream of many cytokine receptors.[20][21] CAPE has been shown to inhibit the activation of STAT3, a transcription factor implicated in chronic inflammation and cancer.[1]

Quantitative Efficacy of CAPE in Inflammation

The anti-inflammatory effects of CAPE have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of CAPE on Inflammatory Markers

| Cell Type | Stimulus | CAPE Concentration | Effect | Reference |

| Human CD4+ T cells | PMA + Ionomycin | 1-10 µM | Dose-dependent inhibition of IKKα/IKKβ and IκBα phosphorylation. | [5] |

| Human CD4+ T cells | PMA + Ionomycin | 10 µM | Significant inhibition of NF-κB activation (nuclear binding activity). | [5] |

| Human Oral Epithelial Cells | TPA + A23187 | 2.5 µg/mL (~8.8 µM) | Suppressed PGE2 synthesis without affecting COX enzyme amounts. | [13] |

| Human Oral Epithelial Cells | TPA | 10-20 µg/mL (~35-70 µM) | Suppressed the induction of COX-2 mRNA and protein. | [13] |

| Human Neutrophils | LPS (100 ng/mL) | 100 µM | Attenuated the expression of TNF-α and IL-6. | [19] |

| Human Corneal Fibroblasts | IL-1β | 10-20 µM | Significantly inhibited production of IL-6, MCP-1, and ICAM-1. | [22] |

Table 2: In Vivo Effects of CAPE in Animal Models of Inflammation

| Animal Model | CAPE Dose & Route | Effect | Reference |

| Rat Carrageenan Air Pouch | 10-100 mg/kg | Dose-dependent suppression of prostaglandin synthesis. | [13] |

| Rat Carrageenan Air Pouch | 100 mg/kg | Markedly suppressed amounts of COX-2 in the pouch. | [13] |

| Rat Model of Intestinal Obstruction | 10 µmol/kg, IP | Decreased serum levels of TNF-α, IL-6, and IL-1β. | [23] |

| Growing Rats (Moderate Swimming) | 20 mg/kg, Oral | Decreased serum levels of pro-inflammatory cytokines IL-6 and TNF-α. | [6] |

| Rat Burn Healing Model | N/A | Reduced myeloperoxidase (MPO) activity and nitric oxide (NO) levels. | [1] |

Key Experimental Methodologies

The characterization of CAPE's anti-inflammatory properties relies on a set of standard and advanced molecular biology and pharmacology techniques.

Analysis of NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the specific DNA-binding activity of transcription factors like NF-κB.

-

Protocol Overview:

-

Cell Culture and Treatment: Cells (e.g., Jurkat T-cells, RAW 264.7 macrophages) are pre-treated with various concentrations of CAPE for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent (e.g., TNF-α, LPS, PMA).[3][5]

-

Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear proteins are isolated from the cytoplasmic fraction through differential centrifugation using hypotonic and high-salt buffers.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding. For competition assays, a 100-fold excess of unlabeled ("cold") probe is added to confirm binding specificity.[5]

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band in CAPE-treated samples indicates inhibition of NF-κB DNA binding.

-

Quantification of Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to measure changes in the total amount or phosphorylation (activation) state of key signaling proteins.

-

Protocol Overview:

-

Cell Lysis: After treatment with stimuli and/or CAPE, cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-p-p38, anti-total-p65).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensities are quantified using densitometry software.

-

Measurement of Cytokine Production (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants or serum.

-

Protocol Overview:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Sample Incubation: Cell culture supernatants or diluted serum samples are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added.

-

Enzyme Conjugate: Streptavidin-HRP (or a similar enzyme conjugate) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read on a microplate reader at a specific wavelength. The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

-

Figure 3: A generalized experimental workflow for in vitro analysis of CAPE's anti-inflammatory effects.

Conclusion

This compound (CAPE) is a natural compound with a robust and multifaceted anti-inflammatory profile. Its primary mechanism of action involves the potent and specific inhibition of the NF-κB signaling pathway, a central hub for inflammatory gene expression.[1][3] This is complemented by its significant inhibitory effects on the arachidonic acid cascade, where it targets both COX and LOX enzymes to reduce the synthesis of prostaglandins and leukotrienes.[13][14] Furthermore, its ability to modulate other signaling pathways, such as MAPK and STAT, contributes to its broad-spectrum activity. The quantitative data from both in vitro and in vivo studies consistently demonstrate that CAPE can significantly reduce the production of pro-inflammatory mediators and suppress inflammatory responses at pharmacologically relevant concentrations. For drug development professionals, CAPE represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in chronic inflammatory disease models.

References

- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gosset.ai [gosset.ai]

- 12. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential regulation and properties of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bslonline.org [bslonline.org]

- 20. STAT signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant and free radical scavenging activity of CAPE in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant and Free Radical Scavenging Activity of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAPE) is a potent natural phenolic compound and an active component of honeybee propolis.[1] Structurally, it is an ester of caffeic acid and phenethyl alcohol.[2] CAPE has garnered significant attention in the scientific community for its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[1][3] At the core of these properties lies its remarkable antioxidant and free radical scavenging capabilities. The structural basis for this activity is primarily attributed to the ortho-dihydroxyl functionality (the catechol ring) and the unsaturated double bond in its side chain, which facilitate the donation of a hydrogen atom to stabilize free radicals.[4]

This technical guide provides a comprehensive overview of the in vitro antioxidant and free radical scavenging activities of CAPE. It summarizes quantitative data from various assays, details the experimental protocols for these assessments, and visualizes key experimental workflows and the signaling pathways through which CAPE exerts its antioxidant effects.

Quantitative Assessment of Antioxidant and Radical Scavenging Activity

The antioxidant efficacy of CAPE has been quantified using a variety of in vitro assays. These assays measure different aspects of antioxidant action, including the ability to scavenge stable free radicals, reduce metal ions, and inhibit lipid peroxidation. The data presented below is compiled from multiple studies to allow for a comparative assessment of CAPE's potency.

Table 1: Free Radical Scavenging Activity of CAPE

| Assay Type | Species Scavenged | IC50 / % Inhibition | Reference Compound | Reference Compound Value |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Potent scavenging effect[5] | BHA, BHT, α-tocopherol, Trolox | - |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) | Potent scavenging activity[6] | - | - |

| Superoxide Anion Radical Scavenging | Superoxide anion (O₂⁻) | Potent scavenging activity[6][7] | - | - |

| DMPD Radical Scavenging | N,N-dimethyl-p-phenylenediamine | Potent scavenging activity[6] | - | - |

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.

Table 2: Reducing Power and Metal Chelating Activity of CAPE

| Assay Type | Principle | CAPE Value (Absorbance) | Reference Compounds | Reference Values (Absorbance) |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ | 1.806 | BHA, α-tocopherol, Trolox, BHT | 1.862, 1.254, 1.216, 0.884[6] |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Reduction of Cu²⁺ to Cu⁺ | 0.539 | BHA | 0.539[6] |

| Fe³⁺ Reducing Ability | Reduction of Fe³⁺ to Fe²⁺ | 1.814 | BHA | 3.31[6] |

| Ferrous Ions (Fe²⁺) Chelating Activity | Chelates Fe²⁺ ions | - | - | - |

Higher absorbance values indicate greater reducing power.

Table 3: Inhibition of Lipid Peroxidation by CAPE

| Assay System | % Inhibition | Reference Compounds | Reference Values (% Inhibition) |

| Linoleic Acid Emulsion | 97.9% | BHT, Trolox, BHA, α-tocopherol | 97.6%, 90.3%, 87.3%, 75.3%[6] |

Modulation of Cellular Antioxidant Signaling Pathways

Beyond direct radical scavenging, CAPE exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate the cellular redox state. The two primary pathways influenced by CAPE are the Nrf2 and NF-κB pathways.[2][8]

-

Nrf2 Pathway Activation: CAPE activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes.[2][9] Upon activation by CAPE, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).[2] This enhances the cell's intrinsic capacity to neutralize reactive oxygen species (ROS).

-

NF-κB Pathway Inhibition: CAPE is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a transcription factor that, when activated by oxidative stress and inflammatory stimuli, promotes the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which can generate further oxidative stress.[9][10] By blocking NF-κB activation, CAPE reduces the production of these inflammatory and pro-oxidant mediators.[3]

Caption: CAPE's dual modulation of Nrf2 and NF-κB pathways.

Detailed Experimental Protocols & Workflows

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antioxidant and free radical scavenging activity of CAPE.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[11]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm). Prepare various concentrations of CAPE and a standard antioxidant (e.g., Trolox, Ascorbic Acid).

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the CAPE solution (or standard/blank) to a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[12]

-

Measurement: Measure the absorbance of the resulting solution at ~517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the CAPE sample. The IC50 value is determined by plotting the percentage inhibition against the concentration of CAPE.

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically.[12]

Methodology:

-

Radical Generation: The ABTS•⁺ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[13]

-

Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 (±0.02) at 734 nm.[13] Prepare various concentrations of CAPE and a standard.

-

Reaction Mixture: Add a small volume of the CAPE solution to a larger, fixed volume of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[13]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Caption: Workflow for the ABTS antioxidant assay.

Superoxide Anion (O₂⁻) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide can be generated in vitro through enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., phenazine methosulfate-NADH) systems. The radicals then reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. The antioxidant competes for the superoxide radicals, thereby inhibiting the color formation.[13][14]

Methodology (Non-enzymatic):

-

Reagent Preparation: Prepare solutions of NADH, phenazine methosulfate (PMS), and nitroblue tetrazolium (NBT) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare various concentrations of CAPE.

-

Reaction Mixture: In a reaction vessel, mix the CAPE solution with the NADH and NBT solutions.

-

Initiation: Start the reaction by adding the PMS solution. This initiates the generation of superoxide radicals.

-

Incubation: Incubate the mixture at room temperature for a set time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formed formazan product at 560 nm.[14]

-

Calculation: Calculate the percentage of superoxide radical scavenging and the IC50 value.

Caption: Workflow for the superoxide scavenging assay.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is the most reactive oxygen species and can cause severe damage to biomolecules. This assay typically involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then react with a detector molecule (e.g., deoxyribose, DMSO) to produce a measurable product. The antioxidant's ability to scavenge the hydroxyl radicals and prevent this reaction is quantified.[15][16]

Methodology (Deoxyribose Method):

-

Reagent Preparation: Prepare solutions of 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare various concentrations of CAPE.

-

Reaction Mixture: In a test tube, add the CAPE solution followed by FeCl₃, EDTA, 2-deoxyribose, and H₂O₂.

-

Initiation: Initiate the reaction by adding ascorbic acid.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture (e.g., in a boiling water bath for 15 minutes) to develop a pink chromogen from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation).

-

Measurement: After cooling, measure the absorbance of the pink solution at ~532 nm.

-

Calculation: Calculate the percentage of hydroxyl radical scavenging activity.

Caption: Workflow for the hydroxyl radical scavenging assay.

Conclusion

The in vitro evidence robustly establishes this compound (CAPE) as a formidable antioxidant. Its efficacy is demonstrated through multiple mechanisms, including direct scavenging of a wide array of free radicals, potent inhibition of lipid peroxidation, and significant reducing power.[6] Furthermore, CAPE's ability to modulate critical cellular redox-sensitive signaling pathways, namely by activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway, underscores a sophisticated mechanism of action that extends beyond simple chemical quenching of radicals.[2][10] The comprehensive data and standardized protocols presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of CAPE in oxidative stress-related pathologies.

References

- 1. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bslonline.org [bslonline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Protects Kidney Mitochondria against Ischemia/Reperfusion Induced Injury in an In Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. rjptonline.org [rjptonline.org]

- 16. bbrc.in [bbrc.in]

Caffeic Acid Phenethyl Ester (CAPE) as an Inhibitor of NF-κB Signaling: A Technical Guide

Executive Summary: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of biological processes, including immune responses, inflammation, cell survival, and proliferation. Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention. Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has emerged as a potent and specific inhibitor of the NF-κB signaling pathway.[1][2][3] This technical guide provides an in-depth analysis of CAPE's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The NF-κB Signaling Pathway and CAPE

The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits, which in its inactive state is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4][5] Upon stimulation by various agents like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), or phorbol esters, the IκB kinase (IKK) complex becomes activated.[1][6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4][7] The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus.[8][9] Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[8]

CAPE intervenes in this cascade at multiple key junctures, making it an effective inhibitor. Its primary mechanisms include preventing the activation of the IKK complex, blocking the phosphorylation and degradation of IκBα, inhibiting the nuclear translocation of p65, and directly impeding the DNA binding of NF-κB.[1][6][8][10]

Mechanism of Action: Multi-Level Inhibition by CAPE

CAPE's efficacy stems from its ability to disrupt the NF-κB signaling cascade at several points. Studies show that CAPE can directly inhibit the IKK complex, thereby preventing the initial phosphorylation of IκBα.[6][8] This action halts the signaling cascade upstream. Furthermore, CAPE has been shown to prevent the translocation of the p65 subunit into the nucleus, even in scenarios where IκBα degradation occurs, suggesting an additional mechanism of action.[1][3][7][11] Some studies also indicate that CAPE can directly interfere with the ability of the NF-κB dimer to bind to its target DNA sequences.[10] This multi-faceted inhibition makes CAPE a robust modulator of NF-κB activity. The effect of CAPE is also highly specific, as it has been shown not to affect the DNA binding of other transcription factors such as AP-1, Oct-1, and TFIID.[1][3][11]

Caption: CAPE inhibits NF-κB signaling at multiple points.

Quantitative Data on CAPE-Mediated Inhibition

The inhibitory effects of CAPE on the NF-κB pathway are dose-dependent. The following tables summarize quantitative findings from various studies, demonstrating how increasing concentrations of CAPE affect key components and outcomes of the signaling cascade.

Table 1: Dose-Dependent Inhibition of NF-κB Pathway Components by CAPE

| Cell Type | Stimulus | CAPE Concentration (µM) | Target | Method | Observed Effect | Reference |

| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | IKKα/IKKβ Phosphorylation | Western Blot | Dose-dependent inhibition observed. | [8] |

| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | IκBα Phosphorylation | Western Blot | Dose-dependent inhibition observed. | [8] |

| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | NF-κB Nuclear Translocation | EMSA | Dose-dependent inhibition of NF-κB DNA binding. | [8] |

| Cholangiocarcinoma | None (basal) | 20, 40, 50 | NF-κB DNA Binding Activity | EMSA | Decreased binding activity observed at all concentrations. | [12] |

| HCT116 cells | TNF-α | Not specified | IκBα Degradation | Western Blot | CAPE interfered with TNF-α dependent IκBα degradation. | [6] |

| Nasopharyngeal Carcinoma | None (basal) | Not specified | p65 Nuclear Level | Western Blot | Marked reduction of p65 in the nuclear fraction. | [7] |

| U937 cells | TNF-α | 25 µg/ml | p65 Nuclear Translocation | Western Blot | Prevented the translocation of the p65 subunit to the nucleus. | [3] |

Table 2: Effect of CAPE on NF-κB-Dependent Cellular Outcomes

| Cell Type | Stimulus | CAPE Concentration (µM) | Outcome Measured | Result | Reference |

| Human CD4+ T cells | anti-CD3/CD28 Abs | Not specified | IFN-γ and IL-5 Production | Significantly suppressed cytokine production. | [8] |

| Human CD4+ T cells | anti-CD3/CD28 Abs | Not specified | T cell Proliferation | Significantly suppressed proliferation. | [8] |

| Human CD4+ T cells | None | 10, 20, 50, 100 | Caspase-3 Expression | Induced active caspase-3 expression, especially at 50-100 µM. | [8] |

| Cholangiocarcinoma | N/A | 20 | Cell Growth (BrdU assay) | Decreased number of BrdU-positive cells. | [12] |

Key Experimental Protocols

Investigating the effects of CAPE on NF-κB signaling requires a series of well-established molecular biology techniques. A generalized workflow is presented below, followed by detailed protocols for essential assays.

Caption: General workflow for studying CAPE's effect on NF-κB.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or primary cells) at an appropriate density in 6-well or 10-cm dishes and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of CAPE (e.g., 10, 20, 50 µM) or vehicle control (DMSO). Incubate for a specified period, typically 1-2 hours.[8]

-

Stimulation: Add the NF-κB activating agent (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA) directly to the medium.[8][13] Incubate for the optimal time required to observe the desired effect (e.g., 15 minutes for IκBα phosphorylation, 30-45 minutes for p65 nuclear translocation).[8]

-

Harvesting: After stimulation, wash the cells with ice-cold PBS and proceed immediately to lysis or fractionation.

Preparation of Nuclear and Cytoplasmic Extracts

-

Cell Lysis: Scrape cells into a hypotonic lysis buffer (e.g., HEPES, KCl, MgCl2, DTT, and protease/phosphatase inhibitors) and incubate on ice.

-

Cytoplasmic Fraction: Disrupt the cell membrane by passing the lysate through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge at low speed to pellet the nuclei. The resulting supernatant is the cytoplasmic extract.

-

Nuclear Fraction: Wash the nuclear pellet with lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

-

Clarification: Centrifuge at high speed to pellet cellular debris. The supernatant contains the nuclear extract.

-

Quantification: Determine the protein concentration of both extracts using a Bradford or BCA assay.

Western Blot Analysis

-

Protein Denaturation: Mix protein extracts with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Electrophoretic Mobility Shift Assay (EMSA)

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive (³²P) or non-radioactive (biotin, DIG) tag.

-

Binding Reaction: Incubate nuclear extracts (containing active NF-κB) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Specificity Control: For competition assays, add a 50- to 100-fold molar excess of unlabeled NF-κB oligonucleotide to a parallel reaction to demonstrate binding specificity.[8]

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of an NF-κB-DNA complex.[14]

NF-κB Luciferase Reporter Gene Assay

-

Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, treat the cells with CAPE and/or an NF-κB stimulus as previously described.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase assay system.

-